molecular formula C7H8N4S B12363132 1-Phenyltetrazolidine-5-thione

1-Phenyltetrazolidine-5-thione

Cat. No.: B12363132
M. Wt: 180.23 g/mol
InChI Key: PCANQHUYKKMMIY-UHFFFAOYSA-N
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Description

1-Phenyltetrazolidine-5-thione (CAS: 1752-30-3), also known as 5-mercapto-1-phenyltetrazole or 1-phenyl-1H-tetrazole-5-thiol, is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 1-position and a thione (-SH) group at the 5-position. This compound is notable for its role in photographic chemistry, where it acts as a stabilizer or sensitizer due to its sulfur-containing functional group . Its synthesis typically involves the reaction of aryl aniline with sodium azide (NaN₃) and triethyl orthoformate in acetic acid, followed by further functionalization steps . Characterization methods include IR spectroscopy (notably the S-H stretch at ~2550 cm⁻¹), NMR, and elemental analysis .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-phenyltetrazolidine-5-thione

InChI

InChI=1S/C7H8N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5,9-10H,(H,8,12)

InChI Key

PCANQHUYKKMMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)NNN2

Origin of Product

United States

Chemical Reactions Analysis

1-Phenyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Structural Differences :
These derivatives (e.g., compounds 22–28 from ) retain the tetrazole core but introduce additional substituents:

  • Aryl groups (e.g., substituted phenyl) at the 1-position.
  • A piperidine-linked ethanone moiety at the 5-position.

Synthesis :
Synthesized via sequential reactions:

Formation of tetrazole intermediates (8–14) from aryl aniline, NaN₃, and triethyl orthoformate.

Chloroacetylation to yield 2-chloro-1-(1-aryl-tetrazolyl)ethanone (15–21).

Piperidine substitution to finalize derivatives (22–28) .

Functional Implications :

  • The ethanone moiety may increase thermal stability compared to the thione group in 1-phenyltetrazolidine-5-thione.

Applications :
While 1-phenyltetrazolidine-5-thione is used in photography, these derivatives are likely tailored for biological activity (e.g., enzyme inhibition or antimicrobial agents) due to their piperidine substituents .

Thiazolo[4,5-d]pyrimidine Derivatives

Structural Differences :
Examples include 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine (19–20, ). These compounds feature fused thiazole and pyrimidine rings, with sulfur at different positions compared to 1-phenyltetrazolidine-5-thione.

Functional Implications :

  • The thioxo (-S-) group in these derivatives may exhibit distinct reactivity compared to the thione (-SH) group in 1-phenyltetrazolidine-5-thione.

6-Chloro-3-phenylpyridazin-4-ol

Structural Differences :
This compound (CAS: 60329-36-4, ) replaces the tetrazole ring with a pyridazine ring, introducing a chlorine substituent and a hydroxyl group.

Functional Implications :

  • Chlorine substitution may enhance stability or toxicity profiles.

Applications :
Likely investigated for pharmaceutical or agrochemical applications, contrasting with the industrial use of 1-phenyltetrazolidine-5-thione .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Route Applications
1-Phenyltetrazolidine-5-thione Tetrazole Phenyl, thione (-SH) Aryl aniline + NaN₃ + triethyl orthoformate Photographic stabilizers
1-(1-Aryl-tetrazolyl)ethanone derivatives Tetrazole Aryl, ethanone, piperidine Chloroacetylation + piperidine substitution Pharmaceutical candidates
Thiazolo[4,5-d]pyrimidine Thiazole-pyrimidine Fused rings, thioxo (-S-) Condensation under microwave/conventional heating Enzyme inhibitors, materials science
6-Chloro-3-phenylpyridazin-4-ol Pyridazine Chlorine, hydroxyl Not specified in evidence (likely multi-step halogenation) Agrochemicals, pharmaceuticals

Key Research Findings

  • Synthetic Flexibility : The tetrazole core allows diverse functionalization (e.g., piperidine in ), enabling tailored properties for specific applications .
  • Electronic Effects : Sulfur placement (thione vs. thioxo) significantly impacts reactivity and binding interactions .
  • Application-Driven Design : While 1-phenyltetrazolidine-5-thione is niche in photography, analogs are optimized for bioactivity or material properties through substituent engineering .

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